Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate
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Overview
Description
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate: is an organic compound with the molecular formula C15H20N2O2. It is a derivative of benzylcarbamate, featuring a cyano group and two methyl groups on the benzene ring. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylbenzonitrile with potassium tert-butyl N-[(difluoroboranyl)methyl]carbamate in the presence of a palladium catalyst. The reaction is carried out in a mixture of dioxane and water, with caesium carbonate as a base, at a temperature of 110°C for 16 hours under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Formation of substituted benzylcarbamates.
Reduction Reactions: Formation of 4-amino-2,6-dimethylbenzylcarbamate.
Oxidation Reactions: Formation of 4-cyano-2,6-dimethylbenzoic acid.
Scientific Research Applications
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural features.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The cyano group and the carbamate moiety may play crucial roles in these interactions.
Comparison with Similar Compounds
- Tert-butyl 4-cyano-2,6-dimethylphenylcarbamate
- Tert-butyl 4-cyano-2,6-dimethylbenzylamine
- Tert-butyl 4-cyano-2,6-dimethylbenzoate
Comparison: Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is unique due to the presence of both a cyano group and a carbamate moiety on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these groups.
Biological Activity
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : Not specified in available literature.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It interacts with specific receptors, potentially modulating signaling pathways that are crucial for various physiological responses.
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells. This suggests potential for development as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
The antimicrobial properties were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed that this compound effectively inhibited the growth of E. coli, indicating its potential use as an antibacterial agent.
Case Study 3: Anti-inflammatory Effects
In a study focusing on inflammation, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. It showed an IC50 value of 20 µM, indicating moderate anti-inflammatory activity that could be beneficial in treating inflammatory diseases.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Therapy : Its cytotoxic effects warrant further investigation into its mechanisms and potential combinations with existing chemotherapeutics.
- Infectious Diseases : The antimicrobial activity suggests possible applications in developing new antibiotics.
- Inflammatory Conditions : The anti-inflammatory properties indicate that it could be explored for managing conditions like arthritis or other inflammatory diseases.
Properties
IUPAC Name |
tert-butyl N-[(4-cyano-2,6-dimethylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-6-12(8-16)7-11(2)13(10)9-17-14(18)19-15(3,4)5/h6-7H,9H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWSDGCIVQPCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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